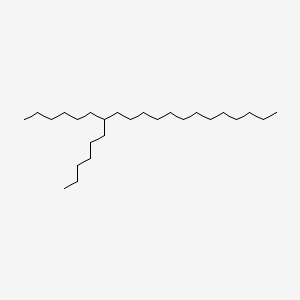

7-Hexylicosane

Description

7-Hexylicosane (CAS 55333-99-8) is a branched alkane with the molecular formula C₂₆H₅₄, consisting of a 20-carbon eicosane chain substituted with a hexyl group at the 7th position.

Properties

IUPAC Name |

7-hexylicosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUJYJPNVXXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCC)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303359 | |

| Record name | 7-Hexylicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55333-99-8 | |

| Record name | 7-n-Hexyleicosane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hexylicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-Hexylicosane can be achieved through various methods. One common synthetic route involves the coupling of smaller hydrocarbon fragments under controlled conditions. For instance, the reaction between hexylmagnesium bromide and eicosyl bromide in the presence of a catalyst can yield this compound . Industrial production methods often involve the use of petrochemical processes where crude oil fractions are refined and subjected to catalytic reactions to produce long-chain alkanes like this compound .

Chemical Reactions Analysis

7-Hexylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:

Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or heat.

Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.

Common reagents used in these reactions include halogens (for substitution) and oxygen (for oxidation). The major products formed depend on the specific reaction conditions but can include smaller alkanes, alkenes, and halogenated hydrocarbons .

Scientific Research Applications

7-Hexylicosane has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.

Biology: Long-chain hydrocarbons like this compound are studied for their role in biological membranes and as pheromones in certain insect species.

Medicine: Research into the potential use of long-chain hydrocarbons in drug delivery systems is ongoing.

Industry: It is used in the production of lubricants, waxes, and as a standard in chromatographic analysis.

Mechanism of Action

The mechanism by which 7-Hexylicosane exerts its effects is primarily physical rather than chemical. As a long-chain hydrocarbon, it can interact with other molecules through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 7-Hexylicosane

The following compounds share structural similarities with this compound, differing in substituent type, branching, or chain length:

Table 1: Structural and Property Comparison

Key Observations :

- Branching Effects : Methyl-substituted eicosanes (e.g., 2-Methyl-eicosane) have shorter chains and lower molecular weights compared to this compound, which may reduce their melting points due to inefficient packing .

- Cyclohexyl vs. Hexyl: 7-Cyclohexylicosane’s rigid cyclohexyl group likely decreases solubility in nonpolar solvents compared to the flexible hexyl chain in this compound .

Biological Activity

7-Hexylicosane, a long-chain hydrocarbon with the chemical formula C26H54, is part of the alkane family and has garnered attention for its potential biological activities. This compound is primarily studied for its effects in various biological systems, including its role in medicinal applications and its interaction with cellular mechanisms.

- Molecular Formula : C26H54

- Molecular Weight : 366.73 g/mol

- Structure : Linear hydrocarbon chain

Antimicrobial Activity

Research has indicated that long-chain alkanes like this compound exhibit antimicrobial properties. A study focusing on various alkanes found that this compound demonstrated significant inhibitory effects against several bacterial strains. This suggests potential applications in developing natural antimicrobial agents.

Antioxidant Properties

This compound has been implicated in antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound's structure allows it to interact with free radicals, potentially reducing cellular damage. This activity was highlighted in studies assessing the antioxidant capacity of various long-chain hydrocarbons.

Anti-inflammatory Effects

Some findings suggest that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibited dose-dependent antiproliferative activity, indicating its potential as a candidate for cancer treatment. The mechanisms behind this activity include the induction of apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the World Journal of Pharmaceutical and Life Sciences reported that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Antioxidant Activity : In a comparative analysis of various alkanes, this compound was found to have a higher antioxidant capacity than shorter-chain counterparts, with an IC50 value indicating effective scavenging of DPPH radicals .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound had an IC50 value of 15 µg/mL against HeLa cells, suggesting strong antiproliferative effects .

Summary Table of Biological Activities

Q & A

Q. How can researchers integrate this compound’s properties into predictive structure-activity relationship (SAR) models?

- Methodological Answer :

- Curate datasets with descriptors like logP, molar refractivity, and topological polar surface area (TPSA) .

- Train machine learning models (e.g., random forests) on experimental bioactivity data, using k-fold cross-validation to assess robustness .

- Validate predictions with orthogonal assays (e.g., in vitro cytotoxicity vs. in silico docking scores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.